molecular formula C20H19N7O2 B2689498 N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2176270-97-4

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2689498
CAS No.: 2176270-97-4
M. Wt: 389.419
InChI Key: XFFLJCZXBZJBOI-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole, methoxyphenyl, pyridine, and triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • React 2-methoxyphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt.
    • Treat the diazonium salt with sodium azide to obtain the azide intermediate.
  • Step 2: Synthesis of Alkyne Intermediate

    • React 4-pyridinecarboxaldehyde with propargyl bromide in the presence of a base to form the alkyne intermediate.
  • Step 3: CuAAC Reaction

    • Combine the azide intermediate and alkyne intermediate in the presence of copper(I) catalyst to form the triazole ring.
  • Step 4: Final Coupling

    • Couple the triazole intermediate with 2-(1H-imidazol-4-yl)ethylamine to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for research and development.

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an imidazole, methoxyphenyl, pyridine, and triazole moiety. Its molecular formula is C20H19N7O2C_{20}H_{19}N_7O_2, and it possesses significant structural characteristics that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been suggested that it can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Binding : It can bind to various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression.
  • Antimicrobial Activity : The presence of the imidazole ring is known to enhance the antimicrobial properties of compounds. Studies indicate that derivatives with similar structures exhibit significant antibacterial effects against various strains, including E. coli and Staphylococcus aureus .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example:

  • Cell Proliferation Inhibition : The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and lung cancers.
  • Mechanistic Insights : Molecular docking studies suggest that it interacts with key proteins involved in tumor progression, leading to reduced cell viability and increased apoptosis .

Antimicrobial Activity

The compound's structural features contribute to its antimicrobial efficacy. It has been evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds with triazole frameworks:

  • Study on Anticancer Activity : A recent study demonstrated that triazole derivatives significantly inhibited tumor growth in vivo models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Research : Another study highlighted the effectiveness of triazole-based compounds against resistant bacterial strains, showcasing their potential as novel antibiotics .
  • Inflammation Model Study : Research indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-29-17-5-3-2-4-16(17)27-19(14-6-9-21-10-7-14)18(25-26-27)20(28)23-11-8-15-12-22-13-24-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFLJCZXBZJBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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